

A Comparative Guide to Fused Deposition Modeling (FDM) Polymers: Thermal and Mechanical Properties

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For researchers, scientists, and drug development professionals utilizing Fused Deposition Modeling (FDM) for prototyping, tooling, and manufacturing, the selection of the appropriate polymer is critical to the success and performance of the final product. This guide provides an objective comparison of the thermal and mechanical properties of three commonly used FDM-based polymers: Polylactic Acid (PLA), Acrylonitrile Butadiene Styrene (ABS), and Polyethylene Terephthalate Glycol (PETG). The information presented is supported by a summary of experimental data and detailed methodologies for key characterization techniques.

Executive Summary

Polylactic Acid (PLA) is a biodegradable thermoplastic known for its ease of printing and high tensile strength, making it a popular choice for rapid prototyping.^{[1][2][3]} However, its low glass transition temperature limits its application in environments with elevated temperatures.^[4] Acrylonitrile Butadiene Styrene (ABS) offers superior thermal resistance and impact strength compared to PLA, making it suitable for functional parts.^{[1][5]} Polyethylene Terephthalate Glycol (PETG) provides a balance of properties, combining the ease of printing of PLA with the strength and durability of ABS.^[1]

Data Presentation: Quantitative Comparison of Polymer Properties

The following tables summarize the key thermal and mechanical properties of PLA, ABS, and PETG based on a review of publicly available data. It is important to note that these values can vary depending on the specific filament manufacturer, printing parameters, and environmental conditions.

Table 1: Comparison of Mechanical Properties

Property	PLA	ABS	PETG	ASTM Standard
Tensile Strength (MPa)	45 - 60[6][7]	32 - 47[8][9]	40 - 52.2[10][11]	ASTM D638
Young's Modulus (GPa)	2.3 - 3.5[6]	1.8 - 2.3[9]	1.0 - 2.1[12]	ASTM D638
Elongation at Break (%)	2 - 15.5[6]	2.5 - 20	6 - 120[11][13]	ASTM D638

Table 2: Comparison of Thermal Properties

Property	PLA	ABS	PETG	ASTM/ISO Standard
Glass Transition Temperature (°C)	55 - 65[4][7]	100 - 105[5][14]	75 - 85[13][15]	ASTM E1356
Melting Temperature (°C)	150 - 170	Not Applicable (Amorphous)	~210[16]	ASTM E1356
Decomposition Temperature (°C)	~350	~380	~400	ASTM E1131 / ISO 11358

Experimental Protocols: Methodologies for Material Characterization

Accurate and reproducible characterization of polymer properties is essential for material selection and quality control. The following sections detail the standard experimental protocols

for determining the key mechanical and thermal properties presented in this guide.

Mechanical Property Testing: Tensile Strength, Young's Modulus, and Elongation at Break

The tensile properties of FDM-printed polymers are determined according to the ASTM D638 standard test method.^[17] This test involves subjecting a standardized "dog-bone" shaped specimen to a controlled tensile force until it fractures.

Experimental Workflow:



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Caption: Workflow for ASTM D638 Tensile Testing.

Detailed Methodology:

- Specimen Preparation:
 - A standard tensile test specimen, typically Type IV as defined in ASTM D638, is designed using CAD software.^[18]
 - The specimen is then fabricated using an FDM 3D printer with the desired material and printing parameters.^[18]
 - Prior to testing, the printed specimens are conditioned according to ASTM D618 to ensure environmental consistency.^[18]
- Tensile Testing:

- The conditioned specimen is securely mounted in the grips of a Universal Testing Machine (UTM).[18]
- A tensile load is applied to the specimen at a constant crosshead speed, typically 5 mm/min, until the specimen fractures.[19]
- Throughout the test, the applied force and the elongation of the specimen are continuously recorded.
- Data Analysis:
 - The recorded force and displacement data are used to generate a stress-strain curve.
 - From this curve, key mechanical properties are calculated:
 - Tensile Strength: The maximum stress the material can withstand before failure.
 - Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
 - Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Thermal Property Analysis: Glass Transition and Decomposition Temperatures

Thermal properties are critical for understanding a polymer's behavior at different temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two common techniques used for this purpose.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of the glass transition temperature (T_g), where an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[20] The standard procedure is outlined in ASTM E1356.

Experimental Workflow:



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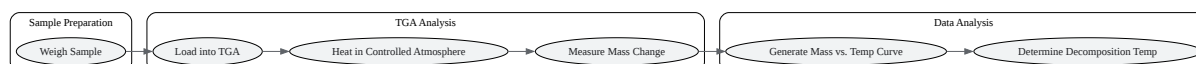
Caption: Workflow for DSC Analysis.

Detailed Methodology:

- **Sample Preparation:** A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[21]
- **DSC Analysis:** The sample pan and an empty reference pan are placed in the DSC instrument. The instrument heats both pans at a controlled rate, and the difference in heat flow between the sample and the reference is measured.[22] A common heating rate for determining Tg is 20°C/minute.[22]
- **Data Analysis:** A thermogram is generated, plotting heat flow against temperature. The glass transition is observed as a step-like change in the baseline of the thermogram. The midpoint of this transition is reported as the glass transition temperature (Tg).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability of the material and its decomposition temperature. The relevant standards are ASTM E1131 and ISO 11358.

Experimental Workflow:



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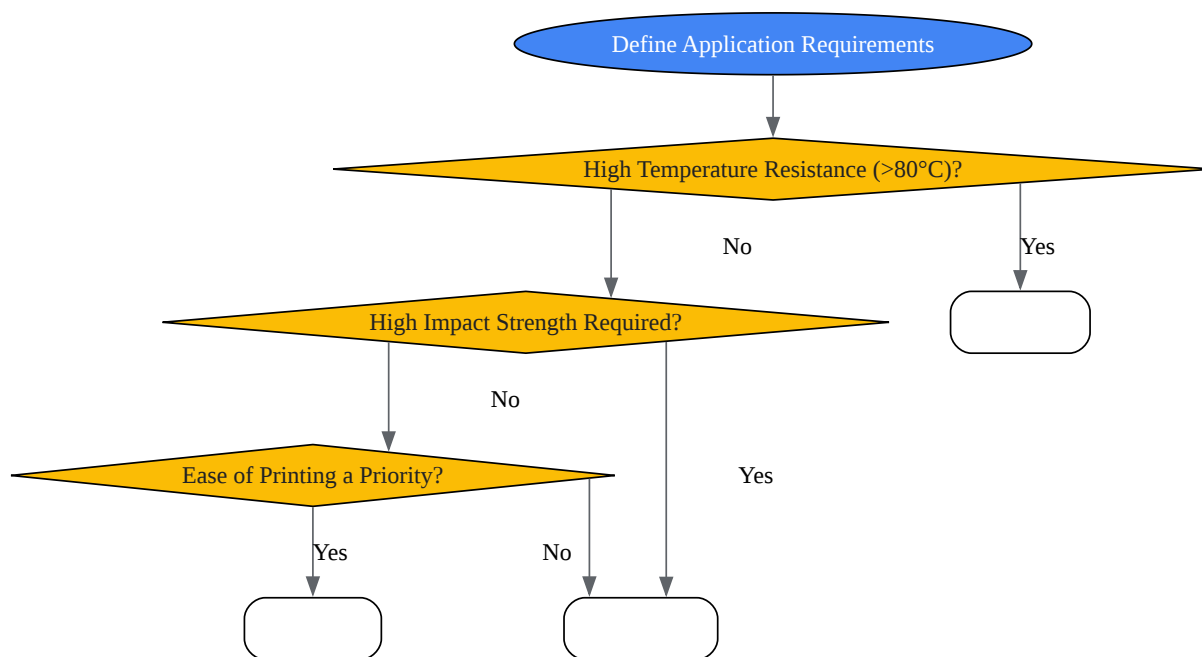
Caption: Workflow for TGA Analysis.

Detailed Methodology:

- **Sample Preparation:** A small, representative sample of the polymer is accurately weighed.
- **TGA Analysis:** The sample is placed in the TGA instrument. The furnace is heated at a controlled rate in a specified atmosphere (e.g., nitrogen for inert decomposition or air for oxidative degradation), and the mass of the sample is continuously monitored.[23]
- **Data Analysis:** A thermogravimetric curve is generated, plotting the percentage of initial mass as a function of temperature. The decomposition temperature is typically reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% weight loss) or the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).[23]

Polymer Selection Logic

The selection of an appropriate FDM polymer depends on the specific requirements of the application. The following diagram illustrates a logical workflow for choosing between PLA, ABS, and PETG based on key thermal and mechanical properties.



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Caption: Polymer Selection Decision Tree.

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